(2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one
Overview
Description
(2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or phase transfer catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one
- (2E)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one
- (2E)-3-[5-(4-chlorophenyl)-2-thienyl]-1-(4-methylphenyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, (2E)-3-[5-(4-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO2/c1-14-2-4-15(5-3-14)19(22)12-10-18-11-13-20(23-18)16-6-8-17(21)9-7-16/h2-13H,1H3/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBANFLTRRYSBR-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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